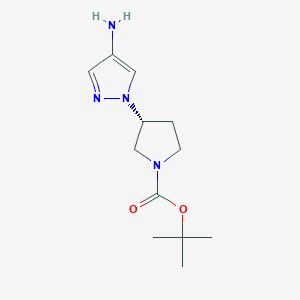

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

CAS No.: 1258558-26-7

Cat. No.: VC2976127

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258558-26-7 |

|---|---|

| Molecular Formula | C12H20N4O2 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | FGJHGFJRZPJLDN-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |

Introduction

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound with a pyrazole core functionalized by an amino group at the 4-position and a Boc-protected pyrrolidine moiety at the 1-position. The compound's structure is significant for its potential applications in medicinal chemistry, particularly as a building block for drug discovery and synthesis of biologically active molecules.

Structural Features

The compound consists of:

-

Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

-

Amino Group: Positioned at the 4th carbon of the pyrazole ring, contributing to its reactivity.

-

Boc-Protected Pyrrolidine: A tert-butoxycarbonyl (Boc) group attached to a pyrrolidine ring at the 3rd position. The Boc group serves as a protective group, stabilizing the molecule during synthetic transformations.

Synthesis Pathways

The synthesis of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole typically involves:

-

Preparation of Pyrazole Derivatives:

-

Starting from β-keto esters or diketones, pyrazoles are synthesized via condensation with hydrazines.

-

Regioselectivity is achieved by controlling reaction conditions and substituents on the starting materials.

-

-

Introduction of Boc-Protected Pyrrolidine:

-

The pyrrolidine moiety is introduced using nucleophilic substitution or coupling reactions.

-

Boc protection is applied to ensure stability during subsequent reactions.

-

-

Functionalization at the 4th Position:

-

Amination reactions are employed to introduce the amino group selectively.

-

Applications in Medicinal Chemistry

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole serves as a versatile scaffold for drug design due to its heterocyclic nature and functional groups that allow for further derivatization.

Potential Applications:

-

Antiviral Agents: Pyrazole derivatives have shown efficacy in targeting viral polymerases, such as influenza RNA-dependent RNA polymerase .

-

Antibacterial Compounds: Pyrazole-based molecules demonstrate activity against Mycobacterium tuberculosis through structure–activity relationship optimization .

-

Kinase Inhibitors: Pyrazoles are utilized as scaffolds for tyrosine kinase inhibitors, critical in cancer therapy .

Analytical Characterization

The compound's structure and purity are confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Used for molecular weight determination and structural elucidation.

-

-

IR Spectroscopy:

-

Identifies functional groups such as NH (amino) and C=O (Boc) through characteristic absorption bands.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume